molecular formula C24H29N3O3 B2871918 1-{[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole CAS No. 1211337-96-0

1-{[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B2871918
CAS No.: 1211337-96-0
M. Wt: 407.514
InChI Key: ZEBVKJVLVIOOPW-UHFFFAOYSA-N
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Description

1-{[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole is a complex organic compound with the molecular formula C24H29N3O3. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a benzoimidazole moiety, and a piperidine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They have been found to interact with multiple receptors, which makes them valuable in the development of new drugs .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The compound’s interaction with its targets likely results in changes that lead to these effects.

Biochemical Pathways

Given the broad range of activities exhibited by imidazole derivatives , it can be inferred that multiple pathways may be affected. These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis.

Pharmacokinetics

Imidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , the compound’s action could potentially result in a variety of molecular and cellular effects depending on the specific target and pathway involved.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole typically involves multiple steps. One common method includes the following steps:

    Formation of the benzoimidazole moiety: This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Attachment of the piperidine ring: The benzoimidazole intermediate is then reacted with a piperidine derivative in the presence of a suitable base.

    Introduction of the dimethoxyphenyl group: Finally, the compound is completed by introducing the dimethoxyphenyl group through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoimidazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-{[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-16-11-21-22(12-17(16)2)27(15-25-21)14-18-7-9-26(10-8-18)24(28)20-6-5-19(29-3)13-23(20)30-4/h5-6,11-13,15,18H,7-10,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBVKJVLVIOOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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